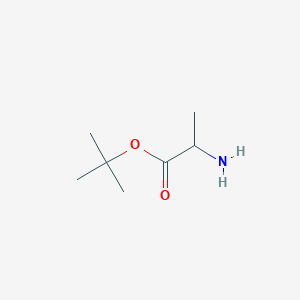

Tert-butyl 2-amino-3-phenylpropanoate

Descripción general

Descripción

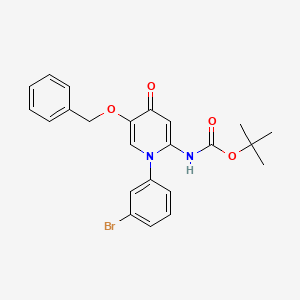

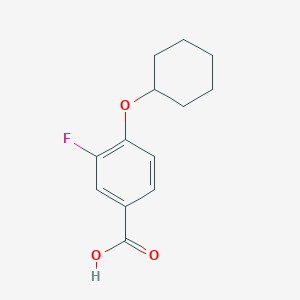

Tert-butyl 2-amino-3-phenylpropanoate is a chemical compound with the molecular formula C13H19NO2 . It is used in organic synthesis, pharmaceuticals, agrochemicals, dyestuffs, and the food industry . The compound can exist in various forms such as liquid, solid, semi-solid, or lump .

Synthesis Analysis

The synthesis of Tert-butyl 2-amino-3-phenylpropanoate involves several steps. For instance, one synthesis process involves the reaction of 14 (108mg, 0.292mmol, >99:1 dr) in MeOH (5mL) with Pd (OH) 2 /C (27mg, 25% w/w). The resultant mixture is stirred under H2 (5atm) at room temperature for 15 hours .Molecular Structure Analysis

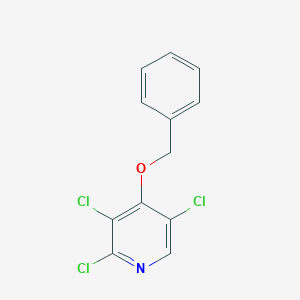

The InChI code for Tert-butyl 2-amino-3-phenylpropanoate is 1S/C13H19NO2/c1-13(2,3)16-12(15)11(14)9-10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3/t11-/m0/s1 . This indicates the molecular structure of the compound.Chemical Reactions Analysis

The cis/trans structures of erythro (±) compound 5 and threo (±) compound 8 were determined by 1H NMR spectra that exhibited OH signal of cis structure of erythro (±) compound 5 at 3.91 ppm (1H, br s) and a higher field signal at 2.76 ppm (1H, br s) attributed to the same group of trans-structure of threo (±) compound 8 .Physical And Chemical Properties Analysis

Tert-butyl 2-amino-3-phenylpropanoate has a molecular weight of 221.3 . It has a melting point of 6-7°C . The compound is liquid in its physical form . The refractive index is between 1.4960 to 1.4980 (20°C, 589 nm) .Aplicaciones Científicas De Investigación

Kinetic Resolution and Chemoselectivity

- Application: Tert-butyl 2-amino-3-phenylpropanoate has been utilized in kinetic resolution processes. Specifically, N-acylation using lipase A from Candida antarctica in ethyl butanoate was applied to the kinetic resolution of tert-butyl esters of 3-amino-3-phenylpropanoic acid. This demonstrates its utility in selective chemical transformations and its potential in the synthesis of complex molecules (Mäenpää, Kanerva, & Liljeblad, 2016).

Synthesis of β-Alanine Derivatives

- Application: The compound has been used in the enantioselective synthesis of β-alanine derivatives, which are analogs of aromatic amino acids. This process involves electrophilic attack and introduction of nitrogen through the Curtius reaction, highlighting its role in the synthesis of structurally complex and stereochemically defined amino acids (Arvanitis et al., 1998).

Synthesis of Cryptophycin-24 (Arenastatin A)

- Application: Tert-butyl 2-amino-3-phenylpropanoate has been employed in the synthesis of cryptophycin-24, a component of cryptophycins. This illustrates its role in the synthesis of biologically active compounds, especially in the field of medicinal chemistry (Eggen et al., 2000).

Chiral Auxiliary in Dipeptide Synthesis

- Application: As a chiral auxiliary, tert-butyl 2-amino-3-phenylpropanoate has been used in dipeptide synthesis, demonstrating its utility in promoting enantioselectivity and diastereoselectivity in organic synthesis (Studer, Hintermann, & Seebach, 1995).

Asymmetric Synthesis of Diaminobutanoic Acid

- Application: The compound has been used in the asymmetric synthesis of anti-(2S,3S)- and syn-(2R,3S)-diaminobutanoic acid. This is indicative of its application in the synthesis of amino acid derivatives with specific stereochemistry, which is crucial in pharmaceutical synthesis (Bunnage et al., 2003).

NMR Tag in Protein Research

- Application: In protein research, tert-butyl 2-amino-3-phenylpropanoate derivatives have been used as an NMR tag. This application demonstrates its potential in biochemical and structural biology studies, especially in the sensitive detection and structural analysis of high-molecular-weight systems (Chen et al., 2015).

Synthesis of Hyperbranched Polyimides

- Application: Tert-butyl 2-amino-3-phenylpropanoate has been involved in the synthesis of hyperbranched polyimides. This underscores its role in polymer chemistry, contributing to the development of materials with specific structural and functional properties (Lang et al., 2017).

Safety and Hazards

Tert-butyl 2-amino-3-phenylpropanoate is considered hazardous. It causes severe skin burns and eye damage. It may also cause respiratory irritation . The compound should be stored in a dark place, in an inert atmosphere, at 2-8°C . It is recommended to avoid ingestion and inhalation, ensure adequate ventilation, and keep away from open flames, hot surfaces, and sources of ignition .

Mecanismo De Acción

Mode of Action

It’s known that the compound can be synthesized by simple reduction and inversion methods .

Biochemical Pathways

The compound is part of the family of β-hydroxy acids, which are important intermediates in organic synthesis . These structures are typically present in lipids and are among the oleophilic elements of lipopolysaccharides within cells . They are also found in a variety of biologically active depsipeptides .

Result of Action

Related compounds such as γ-amino β-hydroxybutyric acid (gabob) are known neuromodulators in the mammalian central nervous system .

Action Environment

It’s known that the synthesis of the compound can be achieved using various bases and solvents .

Propiedades

IUPAC Name |

tert-butyl 2-amino-3-phenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-13(2,3)16-12(15)11(14)9-10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOISWWBTZMFUEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301347222 | |

| Record name | Phenylalanine, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-amino-3-phenylpropanoate | |

CAS RN |

16367-71-8 | |

| Record name | Phenylalanine, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16367-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylalanine, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-yl]ethanone](/img/structure/B3244789.png)

![Benzeneacetaldehyde, alpha-[(dimethylamino)methylene]-4-fluoro-, (alphaZ)-](/img/structure/B3244794.png)